molecular formula C13H22O4 B14180845 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 922490-94-6

5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B14180845
CAS No.: 922490-94-6
M. Wt: 242.31 g/mol
InChI Key: YWMNTTHYMHKCPE-UHFFFAOYSA-N
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Description

5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized by the condensation reaction of malonic acid with acetone in acetic anhydride in the presence of sulfuric acid. An alternative method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid .

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring controlled addition of reagents to achieve high yields. The reaction conditions are optimized to maintain the stability and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is widely used in organic synthesis, particularly for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity. It is also used in the synthesis of various pharmaceuticals and agrochemicals .

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The compound exerts its effects through its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions. The energy-minimizing conformation structure of the compound places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, leading to strong destabilization of the C-H bond .

Comparison with Similar Compounds

Uniqueness: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its high acidity, which is eight orders of magnitude more acidic than dimethyl malonate. This high acidity is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond .

Properties

CAS No.

922490-94-6

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

5-heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(14)16-13(2,3)17-12(10)15/h10H,4-9H2,1-3H3

InChI Key

YWMNTTHYMHKCPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C(=O)OC(OC1=O)(C)C

Origin of Product

United States

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